molecular formula C10H15N5O5S B6334018 Thioguanosine hydrate CAS No. 345909-25-3

Thioguanosine hydrate

Cat. No.: B6334018
CAS No.: 345909-25-3
M. Wt: 317.32 g/mol
InChI Key: CEMWFPKZUAKCRS-GWTDSMLYSA-N
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Description

Thioguanosine hydrate is a purine nucleoside analog, specifically a derivative of guanosine where the oxygen atom at the sixth position is replaced by a sulfur atom. This compound is known for its potential therapeutic applications, particularly in oncology and virology. It is characterized by its yellowish-beige powder form and is hygroscopic, meaning it readily absorbs moisture from the environment .

Mechanism of Action

Target of Action

The primary target of 6-Thioguanosine hydrate is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .

Mode of Action

6-Thioguanosine hydrate competes with hypoxanthine and guanine for HGPRTase and is converted into 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) . TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .

Biochemical Pathways

6-Thioguanosine hydrate affects the purine salvage pathway . This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides. The disruption of this pathway by 6-Thioguanosine hydrate leads to the accumulation of TGMP, which inhibits the conversion of inosinic acid to xanthylic acid .

Pharmacokinetics

It is known that the compound is metabolized intracellularly . The activation of 6-Thioguanosine hydrate requires only the enzyme HGPRT, which catalyzes its conversion to 6-thioguanosine monophosphate (6-TGMP) .

Result of Action

The molecular and cellular effects of 6-Thioguanosine hydrate’s action are primarily due to its incorporation into DNA. This results in DNA strand breaks due to faulty repair and perturbation of RNA transcription . These disruptions can lead to cell death, making 6-Thioguanosine hydrate effective against certain types of cancer .

Action Environment

The action, efficacy, and stability of 6-Thioguanosine hydrate can be influenced by various environmental factors. For instance, exposure to UVA radiation has been shown to induce DNA damage and cell death . Additionally, the compound’s cytotoxicity can be modulated by N9-glycosylation

Biochemical Analysis

Biochemical Properties

6-Thioguanosine hydrate plays a significant role in biochemical reactions. It is metabolically activated by the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) to form 6-thioguanosine monophosphate (6-TGMP) . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Cellular Effects

6-Thioguanosine hydrate has been shown to have significant effects on various types of cells and cellular processes. It exhibits a delayed cytotoxic activity, halting the cell cycle in the G2 phase after one round of replication . It has also been shown to have antiproliferative effects on cells that are resistant to thiopurines .

Molecular Mechanism

The mechanism of action of 6-Thioguanosine hydrate involves its conversion to 6-thioguanosine monophosphate (6-TGMP) by the enzyme HGPRT . The biologically active compounds, TdGTP and TGTP, are incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription .

Temporal Effects in Laboratory Settings

The effects of 6-Thioguanosine hydrate change over time in laboratory settings. It has been shown that the presence of 6-Thioguanosine hydrate diminishes the thermodynamic stability of RNA duplexes . When placed at a dangling end, a 6-Thioguanosine residue actually exerts a weak stabilizing effect .

Dosage Effects in Animal Models

In animal models, the effects of 6-Thioguanosine hydrate vary with different dosages. For instance, in a study involving diabetic mice, the mice received 6-Thioguanosine hydrate intravitreally at doses of 0.5–1–2.5 mg/kg .

Metabolic Pathways

6-Thioguanosine hydrate is involved in the purine salvage pathway. It is converted to 6-thioguanosine monophosphate (6-TGMP) by the enzyme HGPRT . The biologically active compounds, TdGTP and TGTP, are then formed, which are incorporated into DNA and RNA, respectively .

Transport and Distribution

It is known that it is metabolically activated and incorporated into DNA and RNA, suggesting that it can be transported across cellular compartments .

Subcellular Localization

The subcellular localization of 6-Thioguanosine hydrate is not well-defined. Given its incorporation into DNA and RNA, it can be inferred that it is localized in the nucleus and cytoplasm where these molecules are present .

Preparation Methods

Thioguanosine hydrate can be synthesized through the thiation of guanine using phosphorus pentasulfide. This reaction involves the substitution of the oxygen atom in guanine with a sulfur atom to form thioguanine, which is then ribosylated to produce thioguanosine . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Thioguanosine hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include disulfides and guanosine derivatives .

Comparison with Similar Compounds

Thioguanosine hydrate is unique among nucleoside analogs due to its sulfur atom substitution, which imparts distinct chemical and biological properties. Similar compounds include:

This compound stands out due to its specific reactivity and potential therapeutic applications, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWFPKZUAKCRS-GWTDSMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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